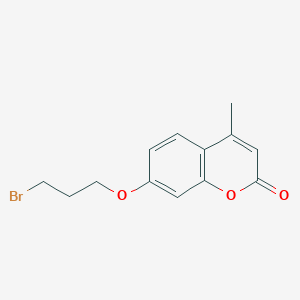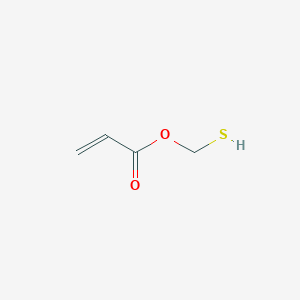![molecular formula C10H15NO3 B14635295 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one CAS No. 55784-71-9](/img/structure/B14635295.png)
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethyl-4-nitrobicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The bicyclic structure provides rigidity and specificity in binding to molecular targets, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a structurally similar compound without the nitro group.
Bornanone: Another bicyclic ketone with similar structural features.
Epi-camphor: A stereoisomer of camphor with different spatial arrangement of atoms.
Uniqueness
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its non-nitrated counterparts. The nitro group can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
Número CAS |
55784-71-9 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,11(13)14)6-7(9)12/h4-6H2,1-3H3 |
Clave InChI |
WTMCQDRUFGJELX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC1(CC2=O)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
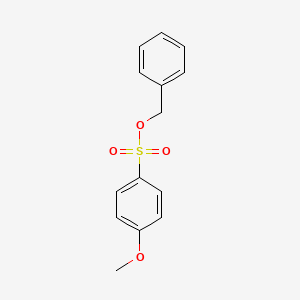
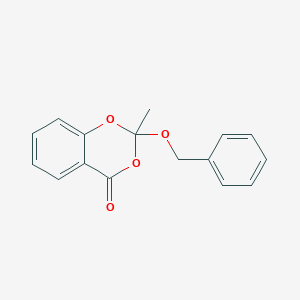
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
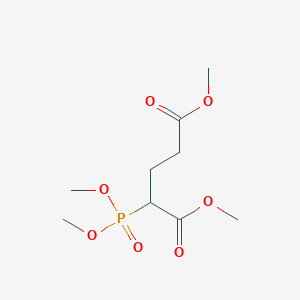
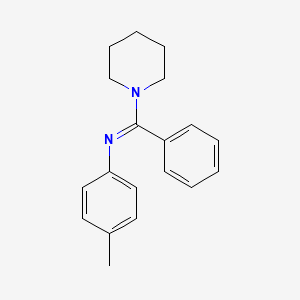
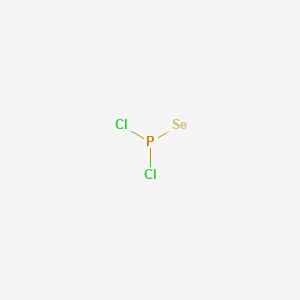
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
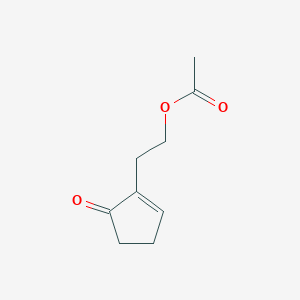
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
